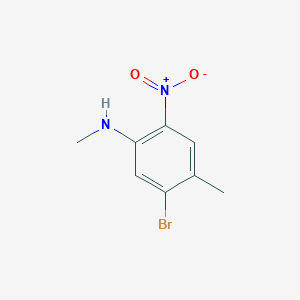

5-Bromo-N,4-dimethyl-2-nitroaniline

Description

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-N,4-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C8H9BrN2O2/c1-5-3-8(11(12)13)7(10-2)4-6(5)9/h3-4,10H,1-2H3 |

InChI Key |

XTICQHNXPWYOLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position.

Dimethylation: The amino group is then dimethylated using dimethyl sulfate or a similar reagent.

Purification: The final product is purified through recrystallization or chromatography to obtain 5-Bromo-N,4-dimethyl-2-nitroaniline in high purity.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-N,4-dimethyl-2-nitroaniline may involve continuous flow processes and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,4-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 5-Amino-N,4-dimethyl-2-nitroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N,4-dimethyl-2-nitroaniline is used in several scientific research applications:

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Analytical Chemistry: As a reagent for the determination of various chemical compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-N,4-dimethyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Bromonitroaniline Derivatives

Key Observations :

- Substituent Positioning : The 5-bromo-2-nitro configuration is shared across analogs, but variations in methyl/phenyl groups significantly alter steric and electronic profiles. For instance, N,N-dimethylation (CAS 829-02-7) enhances solubility in polar solvents compared to N-phenyl substitution (CAS 6311-47-3) .

- Crystal Packing : In 2-bromo-4-nitroaniline (CAS 875-51-4), the dihedral angle between the nitro group and aromatic ring is 4.57°, facilitating intermolecular N–H⋯N/O hydrogen bonds. This contrasts with dimethylated analogs, where steric hindrance from methyl groups may reduce crystal symmetry .

Physicochemical Properties

Table 2: Physical Properties of Bromonitroaniline Derivatives

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|

| 5-Bromo-N,4-dimethyl-2-nitroaniline | Not reported | ~260.09 | Likely soluble in DMF, acetone |

| 2-Bromo-5-nitroaniline (CAS 10403-47-1) | 137–141 | 217.02 | Moderate in DCM, low in water |

| 4-Bromo-2-nitroaniline (CAS 875-51-4) | Not reported | 217.02 | Soluble in hot ethanol |

| 5-Bromo-4-methoxy-2-nitroaniline (CAS 6943-69-7) | Not reported | 247.05 | Soluble in DMSO, methanol |

Key Observations :

- Methyl and methoxy substituents (e.g., 5-Bromo-4-methoxy-2-nitroaniline) improve solubility in organic solvents compared to non-alkylated analogs like 2-bromo-4-nitroaniline .

- Higher molecular weight derivatives (e.g., N-phenyl substitution in CAS 6311-47-3) exhibit lower melting points due to reduced crystallinity .

Biological Activity

5-Bromo-N,4-dimethyl-2-nitroaniline is a chemical compound that has garnered attention in various fields of research due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C7H8BrN3O2

- Molecular Weight : 234.06 g/mol

- IUPAC Name : 5-Bromo-N,4-dimethyl-2-nitroaniline

- CAS Number : 153-23-1

Biological Activity

5-Bromo-N,4-dimethyl-2-nitroaniline exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets in biological systems.

The compound functions as an inhibitor of certain enzymes and receptors. Its biological effects are mediated through:

- Enzyme Inhibition : It can inhibit the activity of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on various receptors, leading to altered signaling pathways within cells.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 5-Bromo-N,4-dimethyl-2-nitroaniline. For instance:

- Study Findings : In vitro tests demonstrated that the compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated potential anticancer effects:

- Cell Line Studies : The compound was tested on cancer cell lines, showing cytotoxic effects particularly against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Studies

- Antiviral Activity : A study investigated the effects of 5-Bromo-N,4-dimethyl-2-nitroaniline on HIV-infected cells. The results indicated a reduction in viral load when treated with the compound, suggesting its potential as an antiviral agent .

- Toxicological Assessment : In a toxicological study, varying concentrations of the compound were administered to laboratory animals. Observations included dose-dependent toxicity with notable effects on liver enzymes and histopathological changes .

Data Table: Biological Activities of 5-Bromo-N,4-dimethyl-2-nitroaniline

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-N,4-dimethyl-2-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes bromination of 4-methylaniline followed by nitration and N-methylation. For example:

Bromination : Electrophilic substitution at the 5-position using Br₂ in acetic acid or HBr/H₂O₂ under controlled pH .

Nitration : Introduction of the nitro group at the 2-position using HNO₃/H₂SO₄ at 0–5°C to minimize by-products .

N-Methylation : Methylation of the amine group via reductive alkylation (e.g., CH₃I/K₂CO₃) or using dimethyl sulfate .

Critical factors include temperature control during nitration (to avoid over-oxidation) and stoichiometric precision in methylation. Purity is confirmed via HPLC (>98%) and NMR .

Q. How do the functional groups in 5-bromo-N,4-dimethyl-2-nitroaniline influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura or Ullmann couplings, while the nitro group directs electrophilic substitutions (e.g., reduction to amine for further derivatization). The N-methyl group sterically hinders reactions at the amine site, promoting regioselectivity at the bromine or nitro positions. For example, coupling with aryl boronic acids under Pd catalysis proceeds efficiently at 80–100°C in DMF/H₂O .

Q. What spectroscopic techniques are most effective for characterizing 5-bromo-N,4-dimethyl-2-nitroaniline?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methyl (δ ~2.3 ppm for C4-CH₃), N-methyl (δ ~3.0 ppm), and aromatic protons (δ 7.2–8.1 ppm for Br-adjacent H) .

- IR Spectroscopy : Confirms nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and N-H absence (due to methylation) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275 (C₈H₈BrN₂O₂⁺) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in 5-bromo-N,4-dimethyl-2-nitroaniline?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitro group deactivates the ring, directing substitutions to the bromine-adjacent position (para to nitro). Fukui indices identify nucleophilic sites, while transition state modeling optimizes reaction pathways. For instance, nitration simulations align with experimental outcomes .

Q. What strategies resolve contradictions in reported biological activities of derivatives of 5-bromo-N,4-dimethyl-2-nitroaniline?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:

- Dose-Response Curves : IC₅₀ comparisons across multiple assays (e.g., MTT vs. ATP-based viability tests).

- Metabolic Stability Studies : LC-MS/MS analysis of compound degradation in microsomal preparations .

- Molecular Docking : Predict binding affinities to targets like kinases or GPCRs, validated via SPR or ITC .

Q. How does steric hindrance from the N,4-dimethyl groups affect catalytic transformations of this compound?

- Methodological Answer : The N-methyl group limits axial coordination in metal-catalyzed reactions (e.g., Pd-mediated couplings), necessitating bulky ligands (e.g., XPhos) to stabilize intermediates. Steric maps (e.g., using ADF software) quantify hindrance, revealing reduced yields in Buchwald-Hartwig aminations compared to non-methylated analogs. Optimized conditions involve higher catalyst loading (5–10 mol% Pd) and prolonged reaction times .

Q. What are the challenges in scaling up the synthesis of 5-bromo-N,4-dimethyl-2-nitroaniline for preclinical studies?

- Methodological Answer : Key issues include:

- Exothermic Nitration : Requires flow reactors for heat dissipation and safety .

- Purification : Column chromatography is replaced with recrystallization (ethanol/water) or acid-base extraction for cost efficiency.

- By-Product Management : GC-MS monitors di-nitration products; quenching with NaHCO₃ minimizes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.